2-(benzo[d]thiazol-2-ylthio)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide
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Overview
Description
2-(benzo[d]thiazol-2-ylthio)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H15N3OS4 and its molecular weight is 417.58. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The mode of action of this compound is primarily through its excited state intramolecular proton transfer (ESIPT) . This property allows the compound to exhibit green emission in solution and solid films . Upon coordination with difluoroboron complexes, due to restricted conformational changes, a significant blue shift and enhanced emission are observed .
Biochemical Pathways
The compound’s esipt property and its interaction with difluoroboron complexes suggest it may influence pathways related to fluorescence and luminescence .
Result of Action
The result of the compound’s action is primarily observed in its luminescent properties. The compound exhibits strong emission, low turn-on voltage (3.9-4.8 V), and better electroluminescence performance than the ligand when used as a dopant emitter in organic light-emitting diodes (OLEDs) .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound exhibits different emission properties in solution and solid films due to the ESIPT property . Moreover, the compound’s luminescent properties can be enhanced upon coordination with difluoroboron complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound generally involves multi-step procedures. One approach starts with the preparation of benzo[d]thiazole-2-thiol. This is then reacted with 2-bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide under basic conditions, typically using a base like potassium carbonate in a solvent such as DMF (dimethylformamide) at elevated temperatures.
Industrial Production Methods: : Scaling up the production of this compound for industrial applications would require optimizing each synthetic step for maximum yield and purity. Continuous flow synthesis and catalysis might be employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various types of reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions: : Common oxidation reagents include m-chloroperbenzoic acid (m-CPBA) for introducing sulfoxide functionality. Reduction might use agents like sodium borohydride. Nucleophilic substitution typically requires nucleophiles such as amines or thiols under mild heating.
Major Products: : From oxidation, products like sulfoxides or sulfones are common. Reduction reactions might lead to the corresponding thioethers, while nucleophilic substitution can yield a variety of derivatives based on the attacking nucleophile.
Scientific Research Applications
Chemistry: : In organic synthesis, it serves as a building block for more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: : It could be explored for potential biological activities, including antimicrobial or anticancer properties, due to its heterocyclic nature.
Medicine: : Research into its pharmacokinetics and dynamics could pave the way for new therapeutic agents.
Industry: : Used in the formulation of specialty chemicals, including dyes, pigments, and performance materials due to its unique reactive sites.
Comparison with Similar Compounds
Comparison with Other Compounds: : Similar compounds might include those with benzo[d]thiazole or thiazole rings, such as 2-(benzo[d]thiazol-2-ylthio)acetamide or 2-(benzo[d]thiazol-2-ylthio)-N-phenylacetamide
Uniqueness: : This compound’s uniqueness lies in its dual thiazole rings linked via sulfur, providing versatile reactive sites, making it stand out for synthetic utility and biological exploration.
Hope that sheds some light on the multifaceted nature of this compound! What else are you curious about?
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS4/c1-11-15(25-17(20-11)14-7-4-8-23-14)9-19-16(22)10-24-18-21-12-5-2-3-6-13(12)26-18/h2-8H,9-10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPCWVUZZXWMIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)CSC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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